Jak3-IN-11

Beschreibung

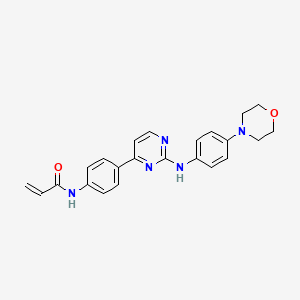

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H23N5O2 |

|---|---|

Molekulargewicht |

401.5 g/mol |

IUPAC-Name |

N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C23H23N5O2/c1-2-22(29)25-18-5-3-17(4-6-18)21-11-12-24-23(27-21)26-19-7-9-20(10-8-19)28-13-15-30-16-14-28/h2-12H,1,13-16H2,(H,25,29)(H,24,26,27) |

InChI-Schlüssel |

UXJWKEBWYYWGQW-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)NC1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of Jak3-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Jak3-IN-11, a potent and selective irreversible inhibitor of Janus kinase 3 (JAK3). This document details its biochemical and cellular activity, selectivity profile, and in vivo efficacy, supported by experimental methodologies and pathway visualizations to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Irreversible Covalent Inhibition

This compound is a highly selective inhibitor of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases. Its mechanism of action is distinguished by its ability to form a covalent bond with a specific cysteine residue (Cys909) located in the ATP-binding site of the JAK3 kinase domain. This irreversible binding locks the enzyme in an inactive state, effectively blocking its catalytic activity. The high degree of selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) is attributed to the unique presence of this cysteine residue at the target position in JAK3, whereas other JAKs possess a serine at the equivalent location.[1][2] This covalent and irreversible mode of inhibition provides a durable pharmacodynamic effect that can translate to prolonged target engagement in vivo.

Quantitative Inhibitory Profile

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound's inhibitory activity.

| Target | IC50 (nM) | Assay Type | Notes |

| JAK3 | 1.7 | Biochemical Kinase Assay | Demonstrates high potency against the primary target. |

| JAK1 | 1320 | Biochemical Kinase Assay | Over 770-fold selectivity for JAK3 over JAK1. |

| JAK2 | 1000 | Biochemical Kinase Assay | Over 588-fold selectivity for JAK3 over JAK2. |

| T Cell Proliferation (anti-CD3/CD28) | 830 | Cellular Assay | Inhibition of T-cell proliferation stimulated via the T-cell receptor. |

| T Cell Proliferation (IL-2) | 770 | Cellular Assay | Inhibition of T-cell proliferation stimulated by a JAK3-dependent cytokine. |

Data compiled from publicly available sources.

Signaling Pathway Inhibition

JAK3 is a critical component of the JAK/STAT signaling pathway, which is essential for the function of a subset of cytokine receptors that utilize the common gamma chain (γc). These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are pivotal for the development, proliferation, and differentiation of lymphocytes.

Upon cytokine binding, the associated JAKs, including JAK3, become activated and phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.

This compound, by irreversibly inhibiting JAK3, blocks this signaling cascade at a critical juncture. This prevents the phosphorylation and activation of downstream STAT proteins, most notably STAT5, thereby abrogating the cellular responses to γc-family cytokines.

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Activity Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified JAK3. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human JAK3 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to each well.

-

Add the JAK3 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular STAT5 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit cytokine-induced STAT5 phosphorylation in a cellular context.

Materials:

-

A human T-cell line (e.g., Jurkat or primary T-cells)

-

RPMI-1640 medium supplemented with FBS

-

Recombinant human IL-2

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture T-cells to the desired density.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with IL-2 (e.g., 10 ng/mL) for 15-30 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT5 and GAPDH to ensure equal protein loading.

Caption: Experimental workflow for the cellular STAT5 phosphorylation assay.

In Vivo Delayed-Type Hypersensitivity (DTH) Mouse Model

This model assesses the immunosuppressive activity of this compound in a T-cell-mediated inflammatory response.

Materials:

-

BALB/c mice

-

Oxazolone (OXZ)

-

Acetone/Olive oil vehicle

-

This compound formulated for oral administration

-

Calipers for measuring ear thickness

Procedure:

-

Sensitization (Day 0): Anesthetize the mice and apply a solution of oxazolone (e.g., 3% in acetone/olive oil) to a shaved area of the abdomen.

-

Treatment: Administer this compound or vehicle orally to the mice daily, starting from a few days before the challenge and continuing through the measurement period.

-

Challenge (Day 5-7): Apply a lower concentration of oxazolone (e.g., 1% in acetone/olive oil) to the right ear of each mouse. Apply the vehicle to the left ear as a control.

-

Measurement (24-48 hours post-challenge): Measure the thickness of both ears using calipers. The difference in thickness between the right and left ears represents the DTH response (ear swelling).

-

Analysis: Compare the ear swelling in the this compound-treated groups to the vehicle-treated group to determine the extent of immunosuppression.

Conclusion

This compound is a potent and highly selective irreversible inhibitor of JAK3. Its mechanism of action, centered on the covalent modification of Cys909 in the ATP-binding site, leads to the effective and durable blockade of the JAK/STAT signaling pathway downstream of common gamma chain cytokines. This translates to significant immunosuppressive activity, as demonstrated in cellular and in vivo models. The detailed methodologies provided in this guide serve as a foundation for the further investigation and development of this compound and other selective JAK3 inhibitors for the treatment of autoimmune diseases and other conditions driven by aberrant JAK3 signaling.

References

Jak3-IN-11: A Technical Guide to its Inhibitory Effect on STAT5 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective Janus kinase 3 (JAK3) inhibitor, Jak3-IN-11, with a specific focus on its mechanism of action in modulating STAT5 phosphorylation. This document details the quantitative biochemical and cellular activity of this compound, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Concepts: The JAK3-STAT5 Signaling Axis

The JAK-STAT signaling pathway is a critical cascade in cytokine-mediated immune responses. Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. JAK3, in particular, is predominantly expressed in hematopoietic cells and plays a crucial role in the development and function of lymphocytes.

Upon cytokine binding (e.g., IL-2, IL-15) to their receptors, associated JAKs, including JAK3, are activated and phosphorylate tyrosine residues on the receptor's cytoplasmic domain. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. STAT5 is a key substrate of JAK3. Once recruited to the receptor complex, STAT5 is phosphorylated by activated JAK3. Phosphorylated STAT5 (pSTAT5) then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. Dysregulation of the JAK3-STAT5 pathway is implicated in various autoimmune diseases and cancers, making JAK3 a prime target for therapeutic intervention.

This compound: A Potent and Selective Covalent Inhibitor

This compound is a novel, irreversible, and orally active inhibitor of JAK3. It exhibits high potency and remarkable selectivity for JAK3 over other JAK family members. This selectivity is achieved through the covalent binding of this compound to a unique cysteine residue (Cys909) within the ATP-binding pocket of JAK3.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Biochemical Assay | IC50 (nM) | Selectivity (fold) |

| JAK3 | 1.7 | - |

| JAK1 | >1000 | >588 |

| JAK2 | >1000 | >588 |

| TYK2 | >1000 | >588 |

Caption: In vitro enzymatic inhibitory activity of this compound against JAK family kinases.

| Cellular Assay | IC50 (µM) |

| T-Cell Proliferation (anti-CD3/CD28 stimulation) | 0.83 |

| T-Cell Proliferation (IL-2 stimulation) | 0.77 |

Caption: Cellular activity of this compound on T-cell proliferation.

Effect on STAT5 Phosphorylation

This compound effectively abrogates cytokine-induced STAT5 phosphorylation in a concentration-dependent manner. Studies have shown that pre-treatment of cells with this compound significantly reduces the levels of phosphorylated STAT5 upon stimulation with IL-2 or IL-15.

Visualization of the Mechanism of Action

The following diagram illustrates the IL-2 receptor signaling pathway and the inhibitory action of this compound on STAT5 phosphorylation.

Caption: IL-2/JAK3/STAT5 signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on STAT5 phosphorylation. These protocols are based on established methods and the available information on this compound.

Western Blotting for STAT5 Phosphorylation

This protocol describes the detection of phosphorylated STAT5 in cell lysates by Western blotting.

Materials:

-

Cell line (e.g., Human T-lymphocytes, CTLL-2)

-

Recombinant human IL-2 or IL-15

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells in appropriate media.

-

Starve cells of cytokines for 4-6 hours prior to the experiment.

-

Pre-incubate cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate cells with IL-2 (e.g., 10 ng/mL) or IL-15 for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with anti-total-STAT5 antibody as a loading control.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the Western blot experiment.

Caption: Workflow for Western blot analysis of STAT5 phosphorylation.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of JAK3 that effectively blocks the JAK3-STAT5 signaling pathway. Its ability to inhibit cytokine-induced STAT5 phosphorylation in a dose-dependent manner underscores its potential as a valuable research tool for studying autoimmune diseases and as a promising therapeutic candidate. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the pharmacological properties of this compound.

The Role of Jak3-IN-11 in T-cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jak3-IN-11, a potent and selective irreversible inhibitor of Janus Kinase 3 (JAK3). It details its mechanism of action, its effects on T-cell signaling pathways, and comprehensive experimental protocols for its characterization.

Introduction to JAK3 and T-cell Signaling

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that govern immune cell development, differentiation, and function.[1][2] JAK3 is of particular interest as a therapeutic target due to its restricted expression, primarily in hematopoietic cells, and its essential role in signaling downstream of cytokine receptors that contain the common gamma chain (γc).[3][4] These cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are critical for T-cell development, proliferation, and differentiation.[3][4] Dysregulation of the JAK3-STAT signaling pathway is implicated in various autoimmune diseases and cancers, making selective JAK3 inhibition a promising therapeutic strategy.[4][5]

This compound: A Selective and Irreversible Inhibitor

This compound is a potent, orally active, and irreversible inhibitor of JAK3.[6] It exhibits high selectivity for JAK3 over other JAK family members, which is a crucial attribute for minimizing off-target effects.[6] The irreversible binding mechanism of this compound involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding site of JAK3.[6] This covalent modification leads to a sustained inhibition of JAK3 kinase activity.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Assay Type |

| JAK3 | 1.7 | Biochemical Kinase Assay |

| JAK1 | 1320 | Biochemical Kinase Assay |

| JAK2 | 1000 | Biochemical Kinase Assay |

Table 1: Biochemical Inhibitory Activity of this compound against JAK Isoforms.[6]

| Stimulation Condition | IC50 (µM) | Cell Type | Assay Type |

| anti-CD3/CD28 | 0.83 | Mouse T-cells | Cell Proliferation Assay |

| IL-2 | 0.77 | Mouse T-cells | Cell Proliferation Assay |

Table 2: Cellular Inhibitory Activity of this compound on T-cell Proliferation.[6]

Mechanism of Action in T-cell Signaling

This compound exerts its effects on T-cells by directly inhibiting the JAK3-STAT signaling pathway. Upon cytokine binding to its receptor, JAK3, in association with JAK1, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 in the context of IL-2 and IL-15 signaling.[1][6] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes essential for T-cell proliferation and function. This compound, by irreversibly binding to JAK3, blocks this phosphorylation cascade, thereby abrogating the downstream signaling events.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro JAK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.

Materials:

-

Purified recombinant human JAK1, JAK2, and JAK3 enzymes.

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP solution.

-

Poly-Glu-Tyr (4:1) or a specific peptide substrate.

-

This compound stock solution in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.

-

384-well assay plates.

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the purified JAK enzyme to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide. The final concentrations should be at the Km for ATP for each respective kinase.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

T-cell Proliferation Assay (Anti-CD3/CD28 Stimulation)

This assay measures the effect of this compound on the proliferation of T-cells stimulated through their T-cell receptor (TCR).

Materials:

-

Mouse T-cells (e.g., splenocytes).

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Anti-mouse CD3ε antibody (clone 145-2C11).

-

Anti-mouse CD28 antibody (clone 37.51).

-

This compound stock solution in DMSO.

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

96-well flat-bottom tissue culture plates.

Procedure:

-

Coat the wells of a 96-well plate with anti-CD3ε antibody (1 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with sterile PBS to remove unbound antibody.

-

Isolate mouse T-cells from spleens.

-

Resuspend the T-cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.

-

Add 100 µL of the T-cell suspension to each well of the coated plate.

-

Add anti-CD28 antibody to the wells at a final concentration of 2 µg/mL.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

Assess cell proliferation using a suitable reagent according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate the percent inhibition of proliferation and determine the IC50 value.

Western Blot for STAT5 Phosphorylation

This assay is used to determine the effect of this compound on the phosphorylation of STAT5 in response to cytokine stimulation.

Materials:

-

Mouse T-cells.

-

RPMI-1640 medium.

-

Recombinant mouse IL-2 or IL-15.

-

This compound stock solution in DMSO.

-

RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-STAT5.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Starve mouse T-cells in serum-free RPMI-1640 for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with IL-2 (10 ng/mL) or IL-15 (10 ng/mL) for 15-30 minutes.[6]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of JAK3 that effectively blocks T-cell signaling pathways. Its ability to specifically target JAK3-dependent cytokine signaling makes it a valuable tool for studying the role of JAK3 in immune regulation and a promising candidate for the development of therapeutics for autoimmune diseases and certain cancers. The experimental protocols provided in this guide offer a comprehensive framework for the in-depth characterization of this compound and similar molecules.

References

- 1. origene.com [origene.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]

- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 5. trepo.tuni.fi [trepo.tuni.fi]

- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

The Core of Common Gamma Chain Cytokine Signaling: A Technical Guide to Jak3-IN-11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jak3-IN-11, a potent and selective irreversible inhibitor of Janus Kinase 3 (JAK3), and its interaction with the common gamma (γc) chain cytokine signaling pathway. This document outlines the quantitative biochemical and cellular activity of this compound, detailed experimental protocols for its characterization, and visual representations of the underlying biological processes.

This compound: A Selective Covalent Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for JAK3 over other JAK family members.[1] Its mechanism of action involves the formation of a covalent bond with a unique cysteine residue (Cys909) located in the ATP-binding pocket of JAK3, leading to irreversible inhibition of its kinase activity.[2][3] This targeted approach makes this compound a valuable tool for dissecting the role of JAK3 in immune cell function and a potential therapeutic candidate for autoimmune diseases and certain hematological malignancies.[1][2][4]

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Parameter | Value | Target/System | Notes | Reference |

| IC50 | 1.7 nM | JAK3 (biochemical assay) | Demonstrates high potency against isolated JAK3 enzyme. | [1] |

| IC50 | 1.32 µM | JAK1 (biochemical assay) | Over 770-fold selectivity for JAK3 over JAK1. | [1] |

| IC50 | 1 µM | JAK2 (biochemical assay) | Over 588-fold selectivity for JAK3 over JAK2. | [1] |

| IC50 | 0.77 µM | T-cell Proliferation (IL-2 stimulated) | Effective inhibition of T-cell growth dependent on JAK3 signaling. | [1] |

| IC50 | 0.83 µM | T-cell Proliferation (anti-CD3/CD28 stimulated) | Shows immunosuppressive activity in a more complex T-cell activation model. | [1] |

The Common Gamma Chain Cytokine Signaling Pathway

The common gamma chain (γc), also known as CD137, is a shared receptor subunit for a family of cytokines crucial for lymphocyte development and function, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[1][5][6] The signaling cascade initiated by these cytokines is critically dependent on the activation of Janus kinases (JAKs).

Specifically, upon cytokine binding, the γc receptor associates with JAK3, while the other receptor subunit (e.g., IL-2Rβ) associates with JAK1.[1] This proximity allows for the trans-phosphorylation and activation of both JAK1 and JAK3. The activated JAKs then phosphorylate tyrosine residues on the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[1] Recruited STAT5 proteins are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression, ultimately controlling cellular processes like proliferation, differentiation, and survival.[1]

Mechanism of Action of this compound

This compound acts as an irreversible inhibitor by covalently modifying Cys909 within the ATP-binding site of JAK3. This covalent modification blocks the binding of ATP, thereby preventing the kinase from phosphorylating its substrates and halting the downstream signaling cascade. Due to the high selectivity for JAK3, the effects of this compound are primarily observed in immune cells expressing this kinase, leading to the inhibition of γc cytokine-mediated responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

JAK3 Kinase Activity Assay (Luminescence-based)

This assay quantifies the kinase activity of purified JAK3 enzyme by measuring the amount of ADP produced, which is then converted to a luminescent signal.

-

Materials:

-

Recombinant human JAK3 enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (or other inhibitors)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO as a vehicle control).

-

Add 2 µL of JAK3 enzyme solution to each well.

-

Add 2 µL of a solution containing the substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

T-cell Proliferation Assay (IL-2 Stimulation)

This assay measures the ability of this compound to inhibit the proliferation of T-cells stimulated with IL-2, a process dependent on JAK3 signaling.

-

Materials:

-

Mouse T-cells (or human peripheral blood mononuclear cells, PBMCs)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

Recombinant human IL-2

-

This compound

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well flat-bottom plates

-

Luminometer

-

-

Procedure:

-

Seed T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the inhibitor dilutions to the respective wells.

-

Stimulate the cells by adding IL-2 to a final concentration of 50 IU/mL.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Measure luminescence to determine cell viability, which correlates with proliferation.

-

Calculate the IC50 value for the inhibition of proliferation.

-

STAT5 Phosphorylation Assay (Western Blot)

This assay is used to determine the effect of this compound on the phosphorylation of STAT5 in response to IL-2 stimulation.

-

Materials:

-

T-cells or a suitable cell line (e.g., TF-1 cells)

-

RPMI-1640 medium

-

Recombinant human IL-2

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Culture T-cells and starve them of serum for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound (or DMSO) for 1 hour.

-

Stimulate the cells with IL-2 (e.g., 25 ng/mL) for 15-30 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total STAT5 antibody as a loading control.

-

Analyze the band intensities to determine the concentration-dependent inhibition of STAT5 phosphorylation.

-

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]

- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The common gamma chain (gamma c) is a required signaling component of the IL-21 receptor and supports IL-21-induced cell proliferation via JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Janus kinase 3 (Jak3) is essential for common cytokine receptor gamma chain (gamma(c))-dependent signaling: comparative analysis of gamma(c), Jak3, and gamma(c) and Jak3 double-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Jak3-IN-11 in Preclinical Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Jak3-IN-11, a potent and highly selective irreversible inhibitor of Janus Kinase 3 (JAK3). Due to its specific mechanism of action and oral activity, this compound serves as a critical research tool for investigating the role of the JAK3 signaling pathway in the pathophysiology of various autoimmune and inflammatory diseases. This document outlines its biochemical properties, mechanism of action, and provides standardized protocols for its application in preclinical research settings.

Introduction to JAK3 Inhibition in Autoimmunity

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] Upon cytokine binding to their corresponding receptors, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.[3]

The expression of JAK3 is primarily restricted to hematopoietic cells, making it a highly specific target for modulating immune responses while potentially minimizing off-target effects associated with broader JAK inhibition.[4] JAK3 is exclusively associated with the common gamma chain (γc) used by several key interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5] These cytokines are integral to lymphocyte (T-cell and B-cell) development, activation, and proliferation.[6] Consequently, inhibiting JAK3 is a promising therapeutic strategy for a range of autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[5]

Profile of this compound

This compound (also referred to as Compound 12) is a potent, orally active, and irreversible inhibitor designed for high-selectivity targeting of JAK3. Its mechanism involves forming a covalent bond within the ATP-binding site of the JAK3 enzyme, which ensures durable inhibition. This high selectivity and irreversible action make it an excellent tool for elucidating the specific contributions of JAK3 signaling in autoimmune disease models.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on available biochemical and cellular assay data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Type |

| JAK3 | 1.7 nM | Cell-Free Kinase Assay |

| JAK1 | 1.32 µM (1320 nM) | Cell-Free Kinase Assay |

| JAK2 | 1.0 µM (1000 nM) | Cell-Free Kinase Assay |

Data sourced from MedChemExpress and TargetMol.[2]

Table 2: Selectivity Profile of this compound

| Comparison | Selectivity Fold (IC50 JAKx / IC50 JAK3) |

| JAK1 vs. JAK3 | ~776-fold |

| JAK2 vs. JAK3 | ~588-fold |

Calculated from data presented in Table 1. This demonstrates the inhibitor's high selectivity for JAK3 over other key JAK family members.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by interrupting the JAK/STAT signaling cascade downstream of common gamma chain (γc) cytokine receptors. By irreversibly binding to the ATP-binding site of JAK3, it prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the transcription of pro-inflammatory and immune-regulatory genes.

References

An In-depth Technical Guide to the Discovery and Synthesis of Jak3-IN-11

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Jak3-IN-11, a potent and selective Janus kinase 3 (Jak3) inhibitor. The document details the scientific rationale behind its development, the experimental procedures for its synthesis and characterization, and its activity in various assays.

Introduction to Jak3 and Its Role in Immune Signaling

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling. The JAK family comprises four members: Jak1, Jak2, Jak3, and Tyk2.[1] These kinases associate with the intracellular domains of cytokine receptors.[2] Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation and subsequent phosphorylation of the receptor chains.[3] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Once recruited, STATs are phosphorylated by the activated JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[3][5]

Jak3 plays a crucial and distinct role in the immune system.[6] Unlike the other ubiquitously expressed JAKs, Jak3 expression is primarily restricted to hematopoietic cells.[5] It is essential for signaling by cytokines that utilize the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] These cytokines are vital for the development, proliferation, and function of lymphocytes, such as T cells, B cells, and Natural Killer (NK) cells.[7] Genetic mutations that lead to a loss of Jak3 function result in Severe Combined Immunodeficiency (SCID), highlighting its critical, non-redundant role in the adaptive immune system.[4][7][8] This specific function makes Jak3 an attractive therapeutic target for autoimmune diseases and organ transplant rejection, as its selective inhibition is expected to have fewer side effects than broader immunosuppressants.[8][9]

The Discovery of this compound

The development of selective Jak3 inhibitors is a key focus in medicinal chemistry. This compound emerged from efforts to design potent and selective inhibitors that could serve as chemical probes to study Jak3 biology and as potential therapeutic agents. This compound is a 4- or 6-phenyl-pyrimidine derivative designed to covalently bind to a unique cysteine residue (Cys909) in the ATP-binding site of Jak3, thereby achieving high potency and selectivity.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [10]

| Kinase | IC50 (nM) | Selectivity vs. Jak3 |

| Jak3 | 1.7 | - |

| Jak1 | 1320 | >776-fold |

| Jak2 | 1000 | >588-fold |

Table 2: Cellular Activity of this compound [10]

| Assay Condition | IC50 (µM) |

| T-cell proliferation (anti-CD3/CD28) | 0.83 |

| T-cell proliferation (IL-2) | 0.77 |

Table 3: Pharmacokinetic Properties of this compound in Male ICR Mice [10]

| Administration Route | Dose (mg/kg) |

| Oral Gavage | 30 |

| Intravenous | 10 |

Experimental Protocols

The synthesis of this compound, a 4- or 6-phenyl-pyrimidine derivative, involves a multi-step process. While the exact, detailed synthesis of this compound is proprietary, a general scheme for analogous compounds can be described based on available literature for similar Jak3 inhibitors.[11][12]

-

Coupling Reaction: A key step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the phenyl group to the pyrimidine core.

-

Functional Group Interconversion: Subsequent steps involve the modification of functional groups to introduce the necessary side chains and the reactive acrylamide moiety for covalent binding.

-

Purification: Each intermediate and the final product are purified using standard techniques like column chromatography and recrystallization.

-

Structural Confirmation: The structure of the final compound is confirmed using analytical methods such as NMR spectroscopy and mass spectrometry.

The inhibitory activity of this compound against Jak family kinases is determined using a biochemical assay.

-

Enzyme and Substrate Preparation: Recombinant human Jak1, Jak2, and Jak3 enzymes and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1) are prepared in a kinase assay buffer.

-

Compound Dilution: this compound is serially diluted to various concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay, such as the Kinase-Glo® Max assay. The luminescence signal is inversely proportional to the kinase activity.

-

IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The effect of this compound on T-cell proliferation is assessed as follows:

-

Cell Culture: Mouse T cells are cultured in complete RPMI-1640 medium.

-

Stimulation: T-cell proliferation is stimulated by either anti-CD3/CD28 antibodies or IL-2.

-

Inhibitor Treatment: The stimulated T cells are treated with various concentrations of this compound for 72 hours.

-

Proliferation Measurement: Cell proliferation is measured using a standard method, such as the MTT assay or by quantifying the incorporation of a labeled nucleotide (e.g., BrdU).

-

IC50 Calculation: The IC50 value for the inhibition of T-cell proliferation is determined from the dose-response curve.

The inhibition of Jak3-mediated signaling is confirmed by measuring the phosphorylation of STAT5.

-

Cell Stimulation: Cells are stimulated with IL-2 or IL-15 to induce Jak3-mediated phosphorylation of STAT5.

-

Inhibitor Treatment: Cells are pre-incubated with different concentrations of this compound for 1 hour before stimulation.

-

Cell Lysis and Protein Analysis: After stimulation, the cells are lysed, and the proteins are separated by SDS-PAGE.

-

Western Blotting: The levels of phosphorylated STAT5 (p-STAT5) and total STAT5 are detected by Western blotting using specific antibodies.

-

Quantification: The band intensities are quantified to determine the concentration-dependent inhibition of STAT5 phosphorylation by this compound.

The in vivo immunosuppressive activity of this compound is evaluated in a DTH model.

-

Sensitization: Balb/c mice are sensitized by the topical application of an allergen, such as oxazolone (OXZ).

-

Drug Administration: this compound is administered orally at different doses (e.g., 3, 10, and 30 mg/kg) prior to and during the challenge phase.

-

Challenge: Several days after sensitization, a secondary challenge with the allergen is applied to the ear.

-

Measurement of DTH Response: The DTH response is quantified by measuring the ear swelling at a specific time point after the challenge.

-

Evaluation of Efficacy: The dose-dependent inhibition of the DTH response by this compound is determined by comparing the ear swelling in treated mice to that in vehicle-treated control mice.

Visualizations

Caption: The canonical Jak-STAT signaling pathway.

Caption: Workflow for the in vitro kinase inhibition assay.

Caption: The mechanism of action of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Jak3-IN-11: A Selective Covalent Inhibitor of Janus Kinase 3

This technical guide provides a comprehensive overview of Jak3-IN-11, a potent and selective inhibitor of Janus Kinase 3 (JAK3). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound in immunology and oncology.

Compound Identification and Availability

| Property | Value |

| Product Name | This compound |

| CAS Number | 2412734-00-8[1][2][3] |

| Molecular Formula | C₂₃H₂₃N₅O₂[1][3] |

| Molecular Weight | 401.46 g/mol [1][3] |

| Synonyms | Compound 12[1][3][4] |

Supplier Information: this compound is available from various chemical suppliers for research purposes. Notable suppliers include:

Mechanism of Action and In Vitro Activity

This compound is an irreversible, orally active inhibitor that demonstrates high potency and selectivity for JAK3.[1][4] It covalently binds to the ATP-binding pocket of the JAK3 enzyme, thereby blocking its kinase activity.[1][4] This inhibition disrupts downstream signaling pathways crucial for the proliferation and function of immune cells, particularly T cells.[1][4]

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that mediate signals from cytokine receptors.[6][7][8][9] JAK3's expression is primarily restricted to hematopoietic cells, making it a key regulator of lymphocyte development and a strategic target for treating autoimmune diseases and certain cancers.[10][11][12]

In Vitro Inhibitory Activity: The selectivity of this compound is a key feature, with a significantly higher affinity for JAK3 compared to other JAK isoforms. This selectivity minimizes off-target effects that can arise from inhibiting the more ubiquitously expressed JAK1 and JAK2.[13]

| Target | IC₅₀ (nM) | Selectivity (fold vs. JAK3) |

| JAK3 | 1.7 | - |

| JAK1 | 1320 | >776x |

| JAK2 | 1000 | >588x |

| Data sourced from MedChemExpress.[1] |

Cellular Activity: this compound effectively abrogates the phosphorylation of STAT5 induced by cytokines like IL-2 or IL-15 in a dose-dependent manner.[1][4] It also shows strong inhibition of T cell proliferation.[1][4]

| Cellular Assay | IC₅₀ (µM) |

| T Cell Proliferation (anti-CD3/CD28 stimulation) | 0.83 |

| T Cell Proliferation (IL-2 stimulation) | 0.77 |

| Data sourced from MedChemExpress.[1] |

The compound exhibits no obvious cytotoxicity at concentrations up to 10 µM.[1][4]

Signaling Pathway

JAK3 is essential for signaling from cytokine receptors that contain the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[10][11][14] Upon cytokine binding, JAK1 (associated with the specific receptor subunit) and JAK3 (associated with the γc subunit) are brought into proximity, leading to their trans-phosphorylation and activation.[13][14] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[13][15] STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in immune cell development, proliferation, and differentiation.[13][15]

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol assesses the ability of this compound to inhibit the proliferation of T cells following stimulation.

Methodology:

-

Cell Culture: Mouse T cells are cultured in complete RPMI-1640 medium.

-

Stimulation: T cell proliferation is induced using one of two methods:

-

Plate-bound anti-CD3 and anti-CD28 antibodies.

-

Recombinant Interleukin-2 (IL-2).

-

-

Inhibitor Treatment: Cells are treated with varying concentrations of this compound.

-

Incubation: The cells are incubated for 72 hours.

-

Analysis: Proliferation is measured using a standard method, such as incorporation of ³H-thymidine or a colorimetric assay (e.g., MTS or WST-1), to determine the IC₅₀ value.

Protocol based on information from MedChemExpress.[1]

In Vivo Oxazolone-Induced Delayed-Type Hypersensitivity (DTH) Model

This animal model evaluates the in vivo efficacy of this compound in a T-cell-mediated inflammatory response.

Methodology:

-

Animal Model: The study uses Balb/c mice.

-

Sensitization: On day 0, mice are sensitized by topical application of oxazolone (OXZ) to a shaved area of the abdomen.

-

Drug Administration: this compound is administered orally (e.g., at 3, 10, and 30 mg/kg) for 6 days, prior to and during the challenge phase. A vehicle control group is also included.

-

Challenge: On day 5, a solution of OXZ is applied to the ear of the mice to elicit the hypersensitivity reaction.

-

Measurement: After 24-48 hours, the DTH response is quantified by measuring the change in ear thickness (swelling) using a caliper.

-

Analysis: The inhibitory effect of this compound is determined by comparing the ear swelling in the treated groups to the vehicle control group.

Protocol based on information from MedChemExpress.[1][4]

Pharmacokinetic Profile

Preliminary pharmacokinetic data for this compound has been established in male ICR mice.

| Administration Route | Dose (mg/kg) |

| Oral (PO) | 30 |

| Intravenous (IV) | 10 |

Data sourced from MedChemExpress.[1]

The availability of oral pharmacokinetic data underscores the compound's potential for systemic administration in preclinical studies.

This guide summarizes the core technical information on this compound, highlighting its potent and selective inhibitory profile, mechanism of action, and utility in relevant experimental models. Its properties make it a valuable research tool for investigating the role of JAK3 in immune-mediated diseases.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. CheMondis Marketplace [chemondis.com]

- 3. This compound - Immunomart [immunomart.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]

- 10. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 11. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Jak3-IN-11 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signal transduction through the JAK/STAT pathway.[1][2] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[2][3][4] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is predominantly found in hematopoietic cells and is crucial for the development and function of the immune system.[3][5][6] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, making it a key player in lymphocyte development, proliferation, and differentiation.[1][7] Dysregulation of the JAK3 signaling pathway is implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[8]

Jak3-IN-11 is a potent, irreversible, and highly selective inhibitor of JAK3.[9] It covalently binds to a non-catalytic cysteine residue (Cys909) within the ATP-binding pocket of JAK3, leading to sustained inhibition.[10] Its high selectivity for JAK3 over other JAK isoforms minimizes off-target effects, making it a valuable tool for studying JAK3-specific functions and for the development of targeted therapies.[9] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its inhibitory effects on the JAK3 signaling pathway.

Data Presentation

Table 1: In Vitro and Cell-Based Activity of this compound

| Parameter | Value | Cell Line/System | Notes | Reference |

| Biochemical IC50 | ||||

| JAK3 | 1.7 nM | Cell-free enzymatic assay | Potent and selective inhibition of JAK3. | [9] |

| JAK1 | 1.32 µM | Cell-free enzymatic assay | Over 770-fold selectivity for JAK3 over JAK1. | [9] |

| JAK2 | 1.0 µM | Cell-free enzymatic assay | Over 588-fold selectivity for JAK3 over JAK2. | [9] |

| TYK2 | - | - | Data not available, but expected to be low based on selectivity profile. | |

| Cell-Based IC50 | ||||

| T-cell Proliferation (anti-CD3/CD28 stimulation) | 0.83 µM | Mouse T-cells | Demonstrates immunosuppressive activity. | [9] |

| T-cell Proliferation (IL-2 stimulation) | 0.77 µM | Mouse T-cells | Directly inhibits JAK3-dependent cytokine signaling. | [9] |

| STAT5 Phosphorylation (IL-2 stimulation) | Concentration-dependent inhibition | Purified, pre-activated T-cells | Abrogates downstream signaling in a dose-dependent manner. | [9] |

| STAT5 Phosphorylation (IL-15 stimulation) | Concentration-dependent inhibition | Purified, pre-activated T-cells | Confirms inhibition of γc-family cytokine signaling. | [9] |

| Cytotoxicity | ||||

| No obvious cytotoxicity up to 10 µM | Mouse T-cells (72h incubation) | Low cytotoxicity at effective concentrations. | [9] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical JAK3/STAT signaling pathway and a general experimental workflow for evaluating this compound in a cell-based assay.

Caption: The JAK3/STAT5 signaling pathway is initiated by cytokine binding and is inhibited by this compound.

Caption: A generalized workflow for evaluating this compound's inhibitory effects in cell-based assays.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy of this compound in relevant cell-based models.

Protocol 1: Inhibition of STAT5 Phosphorylation in T-cells

This assay directly measures the ability of this compound to block the downstream signaling cascade initiated by cytokine stimulation.

Materials:

-

Human or murine T-cells (e.g., primary T-cells, CTLL-2 cell line)

-

This compound (stock solution in DMSO)

-

Recombinant human or murine IL-2 or IL-15

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Seed T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium. For primary T-cells, pre-activation with anti-CD3 and anti-CD28 for 48-72 hours may be required.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) to the cells. Pre-incubate for 1-2 hours at 37°C, 5% CO2.

-

Cytokine Stimulation: Stimulate the cells by adding IL-2 or IL-15 to a final concentration of 20 ng/mL.

-

Incubation: Incubate the plate for 30 minutes at 37°C, 5% CO2.

-

Cell Lysis: Pellet the cells by centrifugation, wash once with cold PBS, and lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for each sample and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-STAT5, total-STAT5, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-STAT5 signal to total-STAT5 and the loading control. Plot the normalized signal against the concentration of this compound to determine the IC50 value.

Protocol 2: T-cell Proliferation Assay

This assay assesses the functional consequence of JAK3 inhibition on T-cell proliferation.

Materials:

-

Human or murine T-cells

-

This compound (stock solution in DMSO)

-

Stimulants: anti-CD3/anti-CD28 antibodies or IL-2

-

Complete RPMI-1640 medium

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well white, clear-bottom cell culture plates

Methodology:

-

Cell Seeding: Seed T-cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Treatment: Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) to the wells.

-

Stimulation:

-

For anti-CD3/CD28 stimulation: Use plates pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody to the medium.

-

For IL-2 stimulation: Add IL-2 to a final concentration of 10 ng/mL.

-

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[9]

-

Viability Measurement:

-

Equilibrate the plate and the viability reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the percentage of proliferation inhibition against the concentration of this compound and use a non-linear regression model to calculate the IC50 value.

Protocol 3: STAT5-Dependent Reporter Gene Assay

This high-throughput assay provides a quantitative measure of JAK3 pathway activation by measuring the expression of a reporter gene under the control of STAT5.[8][11]

Materials:

-

A cell line stably expressing a STAT5-driven reporter construct (e.g., luciferase or β-lactamase), such as the 32D/IL-2Rβ/6xSTAT5 cell line.[8]

-

This compound (stock solution in DMSO)

-

Appropriate cytokine stimulant (e.g., IL-2)

-

Cell culture medium for the specific reporter cell line

-

Reporter gene assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

96-well or 384-well assay plates

Methodology:

-

Cell Seeding: Seed the reporter cells into the assay plate at the optimal density determined for the cell line.

-

Compound Treatment: Add serial dilutions of this compound and a vehicle control (DMSO) to the cells. Pre-incubate for 1-2 hours.

-

Stimulation: Add the cytokine stimulant (e.g., IL-2) at a pre-determined EC80 concentration to all wells except the negative control.

-

Incubation: Incubate the plate for 6-24 hours (optimize incubation time for the specific cell line) at 37°C, 5% CO2.

-

Signal Detection: Add the reporter gene assay reagent according to the manufacturer's protocol and measure the signal (e.g., luminescence) on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the stimulated and unstimulated controls. Determine the IC50 value by fitting the data to a dose-response curve.

These protocols provide a robust framework for characterizing the cellular activity of this compound. Researchers should optimize assay conditions, such as cell density, stimulation time, and reagent concentrations, for their specific experimental system.

References

- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]

- 4. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]

- 5. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Mouse Studies with JAK3 Inhibitors

Introduction

Janus Kinase 3 (JAK3) is a tyrosine kinase predominantly expressed in hematopoietic cells and is crucial for cytokine signaling that governs the proliferation, differentiation, and survival of immune cells.[1] Its restricted expression pattern makes it an attractive therapeutic target for autoimmune diseases, hematological malignancies, and other inflammatory conditions, with the potential for fewer side effects compared to broader-spectrum JAK inhibitors.[1] These application notes provide a summary of in vivo study designs and protocols for researchers utilizing selective JAK3 inhibitors in mouse models.

Data Presentation

The following tables summarize dosages and administration routes for various JAK3 inhibitors used in in vivo mouse studies, which can serve as a reference for designing experiments with new or similar compounds.

Table 1: Summary of In Vivo Dosages for Selective JAK3 Inhibitors in Mice

| Compound | Mouse Model | Disease/Indication | Dosage | Administration Route | Study Duration | Reference |

| PRN371 | NOD/SCID | Natural Killer/T-cell Lymphoma | 25 mg/kg, 50 mg/kg | Intraperitoneal (i.p.) | 14 consecutive days | [2] |

| PF-06651600 | C57BL/6 | AC29 Tumor Model | 5.0 mg/kg | Dissolved in drinking water | 20 days | [3] |

| MJ04 | C57BL/6 | Androgenetic Alopecia | 0.016 mg/kg, 0.04 mg/kg, 0.08 mg/kg | Topical | 28 days | [4] |

| Tofacitinib* | Rhesus Macaques | SIV Infection | 20 mg/kg | Oral | 35 days | [5] |

| EP009 | N/A | T-cell Malignancies | N/A (in vivo data mentioned but dosage not specified) | Oral | N/A | [1] |

*Note: Tofacitinib was initially considered JAK3-selective but is now known to inhibit JAK1 and JAK2 as well.[6][7]

Table 2: Pharmacokinetic Parameters of a Selective JAK3 Inhibitor (Compound 2) in Mice

| Parameter | Value | Mouse Strain | Administration Route | Reference |

| Apparent Oral Bioavailability | 10.4% | BALB/c | Oral (p.o.) | [7] |

| Elimination Half-life (plasma) | 23 min | BALB/c | Intravenous (i.v.) | [7] |

Signaling Pathway

The diagram below illustrates the canonical JAK3 signaling pathway, which is primarily associated with the common gamma chain (γc) of cytokine receptors.

Caption: The JAK3 signaling pathway initiated by cytokine binding.

Experimental Protocols

Below are detailed methodologies for key experiments involving the in vivo administration of JAK3 inhibitors in mice.

Protocol 1: Efficacy Study in a Subcutaneous Tumor Xenograft Model

This protocol is adapted from a study using PRN371 in a Natural Killer/T-cell Lymphoma model.[2]

1. Animal Model:

-

5-7 week old female NOD/SCID mice.[2]

-

Animals are housed under standard laboratory conditions.[2]

-

All experimental procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[2]

2. Tumor Cell Implantation:

-

Suspend 5 x 10^6 NK-S1 cells in 100 µL of sterile 1x PBS.[2]

-

Inject the cell suspension subcutaneously into the left flank of each mouse.[2]

-

Monitor tumor growth regularly.

3. Treatment Protocol:

-

When tumors reach an average volume of 200-300 mm³, randomize the mice into treatment and vehicle control groups.[2]

-

This compound Formulation: Prepare the desired concentration (e.g., 25 mg/kg and 50 mg/kg) in a suitable vehicle. The vehicle for PRN371 was not specified, so a common vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water should be tested for solubility and tolerability.

-

Administration: Administer the formulated this compound or vehicle control intraperitoneally (i.p.) once daily for 14 consecutive days.[2] The i.p. route was shown to have better bioavailability for PRN371 compared to oral administration.[2]

4. Monitoring and Endpoint:

-

Measure tumor volume every other day using calipers (Volume = 0.5 x length x width²).

-

Monitor body weight and clinical signs of toxicity throughout the study.[2]

-

At the end of the 14-day treatment period, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamics).[2]

5. Pharmacodynamic Analysis:

-

To assess target engagement, a separate cohort of tumor-bearing mice can be treated with a single dose of this compound.

-

Harvest tumors at different time points post-treatment (e.g., 2, 8, and 24 hours).[2]

-

Prepare tumor lysates and perform immunoblotting to analyze the phosphorylation status of downstream targets like STAT3 and STAT5.[2]

Protocol 2: Topical Administration for Hair Growth Promotion

This protocol is based on a study using MJ04 for androgenetic alopecia.[4]

1. Animal Model:

-

C57BL/6 mice.[4]

-

Anesthetize the mice and shave the dorsal skin.

2. Induction of Androgenetic Alopecia (if applicable):

-

Apply 0.5% testosterone to the shaved dorsal skin to induce an alopecia-like phenotype.[4]

3. Treatment Protocol:

-

Divide the mice into different treatment groups (e.g., vehicle control, and different concentrations of this compound).[4]

-

This compound Formulation: Dissolve this compound in a vehicle suitable for topical application, such as an equal volume of PEG-300 and ethanol.[4]

-

Administration: One hour after testosterone application (if used), topically apply the formulated this compound (e.g., at doses of 0.016, 0.04, and 0.08 mg/kg) to the shaved area daily for 28 days.[4]

4. Efficacy Assessment:

-

Monitor for signs of hair regrowth and photograph the treated areas at regular intervals.

-

At the end of the study, skin samples can be collected for histological analysis to assess hair follicle morphology and density.

Protocol 3: Acute Dermal Toxicity Study

This protocol is adapted from a study on MJ04.[4]

1. Animal Model:

-

C57BL/6 mice.[4]

2. Treatment Protocol:

-

Apply a single dose of this compound at different concentrations (e.g., 0.04 mg/kg and 0.08 mg/kg) to a shaved area of the skin.[4] A higher dose range up to 2000 mg/kg can also be tested for acute toxicity.[4]

-

Use a control group treated with the vehicle only.

3. Monitoring:

-

Observe the animals for mortality, morbidity, and any clinical signs of toxicity at various time points (e.g., 30 minutes, 6 hours, 24 hours, and daily for 14 days).[4]

-

Record body weight and perform serum biochemistry analysis (liver and kidney function tests) at the end of the study.[4]

-

Histopathological examination of the application site and major organs can also be performed.[4]

Experimental Workflow

The following diagram outlines a general experimental workflow for an in vivo efficacy study of a JAK3 inhibitor.

Caption: General workflow for an in vivo efficacy study.

References

- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]

- 6. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Western Blot Analysis of pSTAT5 Following Jak3-IN-11 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Signal Transducer and Activator of Transcription 5 (pSTAT5) by Western blot in cells treated with Jak3-IN-11, a potent and selective irreversible inhibitor of Janus Kinase 3 (JAK3).

Introduction

The JAK/STAT signaling pathway is a critical cellular cascade involved in immunity, cell proliferation, and differentiation. Cytokines and growth factors activate Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[1][2][3] JAK3 plays a pivotal role in the development and function of lymphocytes by associating with the common gamma chain (γc) of several interleukin receptors, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5]

This compound is a highly selective, irreversible, and orally active inhibitor of JAK3 with an IC50 value of 1.7 nM.[6][7] It demonstrates over 588-fold selectivity for JAK3 compared to other JAK isoforms.[6][7] By covalently binding to the ATP-binding pocket of JAK3, this compound effectively blocks its kinase activity.[6][7] This inhibition prevents the downstream phosphorylation of STAT5, a key substrate of JAK3.[8][9] Monitoring the levels of phosphorylated STAT5 (pSTAT5) is a reliable method to assess the efficacy and mechanism of action of JAK3 inhibitors like this compound.[6][7]

This document outlines the necessary protocols for cell culture and treatment with this compound, sample preparation, and Western blot analysis of pSTAT5.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Target | Janus Kinase 3 (JAK3) | [6][7] |

| IC50 | 1.7 nM | [6][7] |

| Mechanism of Action | Irreversible, covalent inhibitor | [6][7] |

| Selectivity | >588-fold vs. other JAK isoforms | [6][7] |

| Cellular Activity | Abrogates IL-2/IL-15 induced pSTAT5 | [6][7] |

| Effective Concentration | 0.01 - 10 µM (for 1-hour treatment) | [6][7] |

Table 2: Recommended Antibody Dilutions

| Antibody | Host Species | Recommended Dilution | Supplier (Example) |

| Anti-phospho-STAT5 (Tyr694) | Rabbit | 1:1000 | Cell Signaling Technology |

| Anti-STAT5 (Total) | Mouse | 1:1000 | BD Biosciences |

| Anti-β-Actin | Mouse | 1:5000 | Sigma-Aldrich |

| Anti-rabbit IgG (HRP-linked) | Goat | 1:2000 | Cell Signaling Technology |

| Anti-mouse IgG (HRP-linked) | Horse | 1:2000 | Cell Signaling Technology |

Note: Optimal antibody dilutions should be determined empirically by the end-user.

Experimental Protocols

I. Cell Culture and Treatment

-

Cell Seeding: Plate a suitable cell line (e.g., human T-cell lines like HuT-102 or MT-2, or other cytokine-dependent cell lines) at a density of 1 x 10^6 cells/mL in complete culture medium.

-

Starvation (Optional): For cytokine stimulation experiments, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours prior to stimulation.

-

Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM) in the culture medium.[6][7] Pre-treat the cells with the this compound dilutions for 1 hour. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor treatment.

-

Stimulation: Following inhibitor pre-treatment, stimulate the cells with a suitable cytokine, such as IL-2 or IL-15 (e.g., 50 ng/mL), for 15-30 minutes to induce STAT5 phosphorylation.[6][7] Include an unstimulated control.

-

Cell Lysis: After stimulation, immediately place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

II. Preparation of Cell Lysates

-